

Synthesis of Azaspiro[3.3]heptane-Derived Dihydrotriazines as Host-Targeting Antiviral Agents

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Compound of Interest

Compound Name: 1,1-Difluoro-5-azaspiro[2.5]octane
hydrochloride

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Application Note & Protocols

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antiviral evaluation of novel azaspiro dihydrotriazine compounds. These compounds represent a promising class of host-targeting antivirals, specifically inhibiting human dihydrofolate reductase (hDHFR), an enzyme essential for the replication of a broad range of viruses. We present detailed, step-by-step protocols for the chemical synthesis of a lead compound, as well as for the requisite biological assays to determine antiviral efficacy, cytotoxicity, and mechanism of action. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.

Introduction: A Paradigm Shift in Antiviral Strategy

The relentless emergence of drug-resistant viral strains and the threat of novel pandemic agents necessitate a departure from the traditional virus-directed antiviral discovery model. A promising alternative strategy is to target host cellular factors that are hijacked by viruses for their own replication. This host-targeting approach offers the potential for broad-spectrum activity and a higher barrier to the development of resistance.^[1]

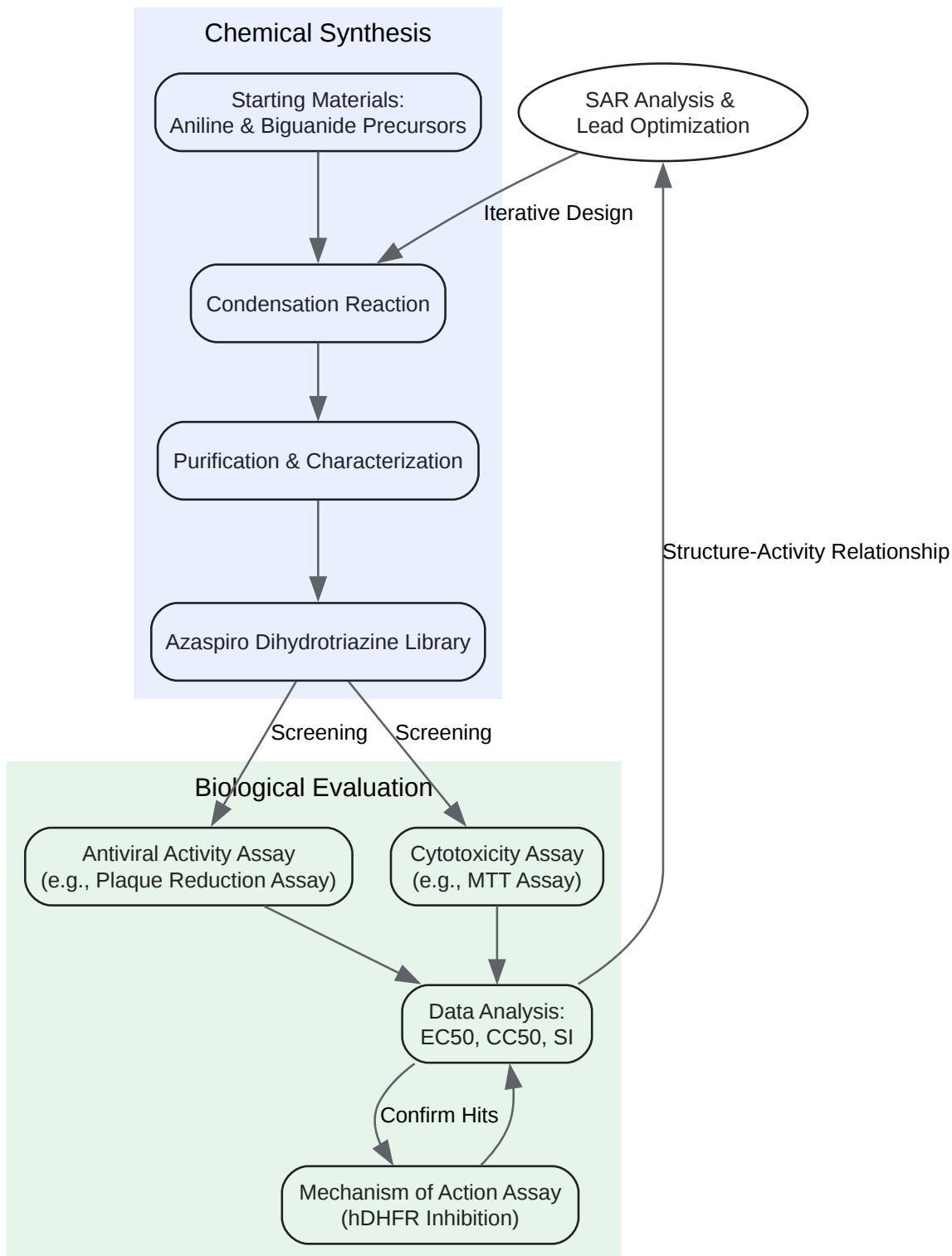
One such critical host factor is dihydrofolate reductase (DHFR), an enzyme that plays a pivotal role in the de novo synthesis of purines, thymidylic acid, and certain amino acids.[2] Inhibition of hDHFR disrupts the supply of these essential building blocks, thereby impeding viral replication. Recently, cycloguanil-like dihydrotriazine derivatives have been identified as potent inhibitors of hDHFR with significant antiviral activity against influenza viruses and respiratory syncytial virus (RSV).[1][3]

Building upon this foundation, this application note focuses on a novel class of azaspiro dihydrotriazines. The incorporation of a rigid azaspiro[3.3]heptane scaffold is designed to explore new chemical space and optimize interactions within the hDHFR active site, with the goal of enhancing potency and selectivity.[1][4] We will detail the synthetic route to these compounds and provide robust protocols for their biological characterization.

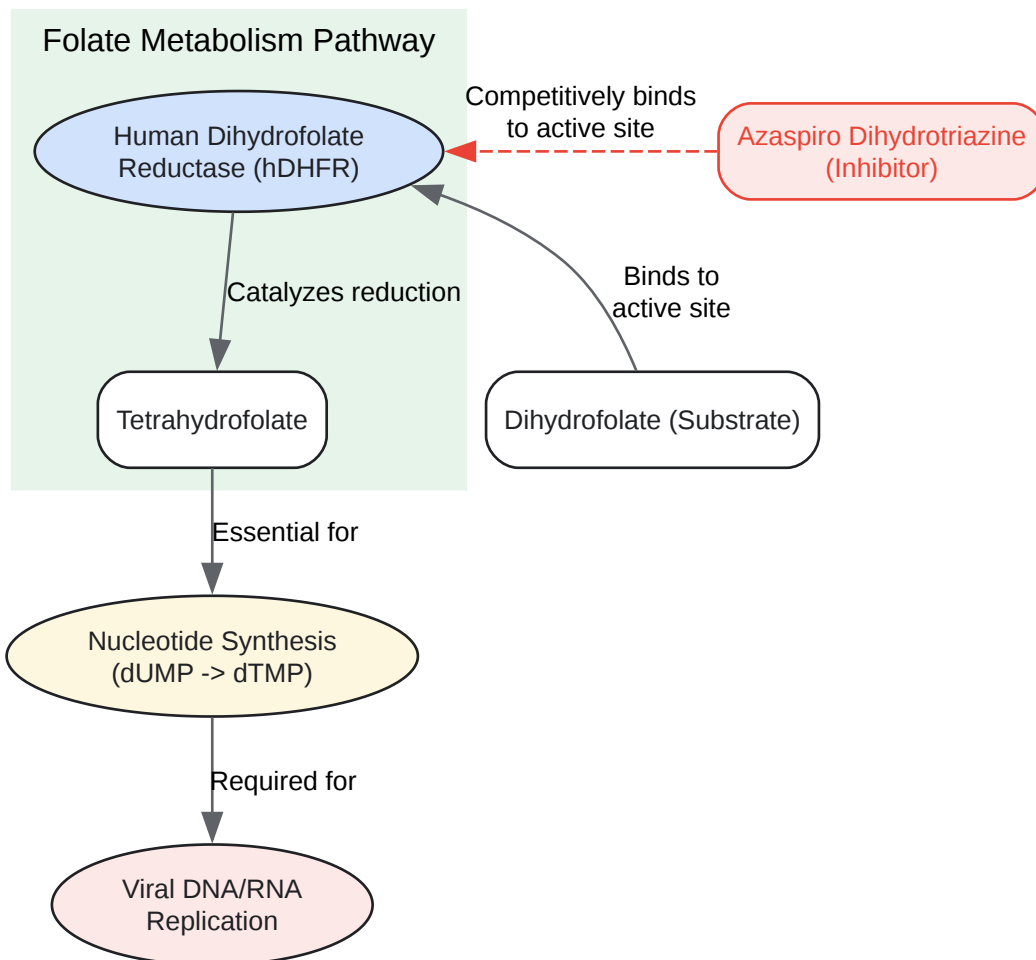
Rationale and Workflow Overview

The overall workflow for the development and evaluation of azaspiro dihydrotriazines as antiviral agents is a multi-step process encompassing chemical synthesis and biological testing. The rationale is to synthesize a library of analogs and systematically evaluate their ability to inhibit viral replication in a cell-based model, assess their toxicity to host cells, and confirm their mechanism of action by measuring the inhibition of the target enzyme, hDHFR.

Workflow for Azaspiro Dihydrotriazine Antiviral Agents



Proposed Mechanism of hDHFR Inhibition

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References

- 1. Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR) - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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